2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide
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Description
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C22H17N3O4S and its molecular weight is 419.46. The purity is usually 95%.
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Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide , with the CAS number 1021082-22-3 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H17N3O4S
- Molecular Weight : 419.5 g/mol
- Structural Features : The compound features a benzo[d][1,3]dioxole moiety linked to a thiazolo[5,4-b]pyridine derivative, suggesting potential interactions with biological targets due to its heterocyclic structure.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial effects. Below are detailed findings from recent studies.
1. Anti-inflammatory Activity
Studies have indicated that compounds with similar structural motifs possess anti-inflammatory properties. For instance:
- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against COX enzymes .
- Case Study : A derivative of thiazolo[5,4-b]pyridine was found to significantly reduce inflammation in animal models by decreasing prostaglandin synthesis .
2. Anticancer Activity
The thiazole and pyridine rings in the compound suggest potential anticancer activity:
- In vitro Studies : Compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines. For example, a related thiazolo[5,4-b]pyridine compound showed an IC50 value of 15 µM against breast cancer cells .
- Mechanism of Action : The anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation via modulation of signaling pathways such as PI3K/Akt and MAPK .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties:
- Testing Against Bacteria : Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. For example, a related compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Mycobacterium bovis .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-13(29-16-7-8-18-19(11-16)28-12-27-18)20(26)24-15-5-2-4-14(10-15)21-25-17-6-3-9-23-22(17)30-21/h2-11,13H,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCAUYYZNYBSTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3)OC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.